molecular formula C14H10BrClO B8599980 4-(4-Chlorobenzoyl)benzyl bromide CAS No. 91457-11-3

4-(4-Chlorobenzoyl)benzyl bromide

Cat. No.: B8599980
CAS No.: 91457-11-3
M. Wt: 309.58 g/mol
InChI Key: WZJXPBWKSNLVEQ-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)benzyl bromide is a brominated aromatic compound characterized by a benzyl bromide core substituted with a 4-chlorobenzoyl group at the para position. Its molecular structure consists of a benzene ring linked to a bromomethyl group (–CH2Br) and a 4-chlorobenzoyl moiety (–COC6H4Cl). This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, liquid crystal ligands, and functionalized aromatic derivatives .

Properties

CAS No.

91457-11-3

Molecular Formula

C14H10BrClO

Molecular Weight

309.58 g/mol

IUPAC Name

[4-(bromomethyl)phenyl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C14H10BrClO/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(16)8-6-12/h1-8H,9H2

InChI Key

WZJXPBWKSNLVEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(4-Chlorobenzoyl)benzyl bromide with other benzyl bromide derivatives, focusing on substituent effects and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications CAS Number
This compound C14H10BrClO 309.59 –CH2Br, –COC6H4Cl Pharmaceutical intermediates, liquid crystals Not explicitly listed
4-Chlorobenzyl bromide C7H6BrCl 205.48 –CH2Br, –Cl (para) Organic synthesis, alkylation agent 622-95-7
4-Fluorobenzyl bromide C7H6BrF 189.03 –CH2Br, –F (para) Fluorinated drug precursors 402-49-3
4-Methoxybenzyl bromide C8H9BrO 201.06 –CH2Br, –OCH3 (para) Protecting groups, peptide synthesis 2746-25-0
4-Nitrobenzyl bromide C7H6BrNO2 216.04 –CH2Br, –NO2 (para) Electrophilic alkylation 100-11-8
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 4-chlorobenzoyl group in the target compound combines a strong electron-withdrawing chlorine substituent with a ketone (–CO–), enhancing electrophilicity at the benzyl bromide site. This contrasts with 4-methoxybenzyl bromide, where the electron-donating methoxy group reduces reactivity in nucleophilic substitutions .
    • Nitro and fluoro substituents (e.g., 4-nitrobenzyl bromide, 4-fluorobenzyl bromide) exhibit intermediate electrophilicity, influencing their utility in specific alkylation reactions .
  • Molecular Weight and Steric Effects :

    • The 4-chlorobenzoyl group increases the molecular weight and steric bulk of the target compound compared to simpler analogs like 4-chlorobenzyl bromide. This may affect solubility and reaction kinetics in cross-coupling or Wittig reactions .
This compound

Friedel-Crafts Acylation : Introduction of the 4-chlorobenzoyl group to toluene derivatives, followed by bromination at the benzyl position.

Halogen Exchange: Substitution of a hydroxyl or methyl group in pre-functionalized benzophenones using brominating agents like PBr3 or HBr/AcOH .

Comparison with Other Benzyl Bromides:
  • 4-Chlorobenzyl Bromide : Synthesized via radical bromination of 4-chlorotoluene or halogen exchange using reagents like N-bromosuccinimide (NBS) .
  • 4-Methoxybenzyl Bromide : Prepared by bromination of 4-methoxytoluene, often requiring mild conditions to preserve the methoxy group .
  • 4-Nitrobenzyl Bromide : Typically synthesized by nitration followed by bromination, leveraging the nitro group’s directing effects .

Preparation Methods

Reaction Mechanism and Reagent Selection

The direct bromination of 4-(4-chlorobenzoyl)benzyl alcohol using hydrobromic acid (HBr) is the most widely reported method. This SN2 substitution replaces the hydroxyl group with bromide, driven by the electrophilicity of the benzylic carbon. Commercial HBr solutions (48% aqueous or 33% acetic acid) are preferred due to their cost-effectiveness and reduced toxicity compared to molecular bromine (Br2).

Procedure and Optimization

In a representative protocol, 4-(4-chlorobenzoyl)benzyl alcohol (114.5 g) is refluxed with 48% HBr (218 g) in isopropanol (550 mL) for 3–6 hours. Post-reaction, the mixture is cooled, concentrated under reduced pressure, and recrystallized from methanol to yield white crystals (83–92% yield). Critical parameters include:

  • Temperature : 20–150°C (optimal: reflux at 80–85°C).

  • HBr Stoichiometry : 1–20 equivalents (5 equivalents optimal for minimal byproducts).

  • Solvent : Polar aprotic solvents (e.g., isopropanol, acetone) enhance reactivity by stabilizing the transition state.

Purity and Characterization

Recrystallization from methanol achieves >99% purity, as confirmed by melting point (114–116°C) and 1H-NMR (δ 4.48 for benzylic CH2Br). Impurities such as residual alcohol or dibrominated byproducts are minimized through controlled stoichiometry and gradient cooling.

Continuous-Flow Photochemical Bromination

Advancements in Benzylic Bromination

A scalable continuous-flow method using N-bromosuccinimide (NBS) and ultraviolet (UV) irradiation offers a safer alternative to traditional batch processes. This approach eliminates handling hazardous HBr gas and enables precise control of reaction kinetics.

Flow Reactor Configuration

The system comprises:

  • UV-Light Source : 254 nm wavelength to initiate radical bromination.

  • Residence Time : 10–15 minutes at 25°C.

  • Solvent : Acetonitrile or ethyl acetate, ensuring homogeneity and rapid mixing.

Performance Metrics

  • Yield : 88–91% with 98% purity.

  • Throughput : 50 g/hour in lab-scale setups, scalable to industrial production.

  • Byproducts : <2% dibrominated derivatives, removed via inline silica filtration.

Comparative Analysis of Methodologies

ParameterHBr SubstitutionContinuous-Flow
Yield 92%91%
Purity >99%98%
Reaction Time 3–6 hours15 minutes
Safety Moderate (corrosive HBr)High (no gaseous byproducts)
Scalability Batch-onlyIndustrial-scale

Industrial Recrystallization Strategies

Solvent Systems for Purification

Methanol and isopropanol are optimal for recrystallization due to their differential solubility for 4-(4-chlorobenzoyl)benzyl bromide versus impurities. A 4:1 v/v methanol:water mixture reduces co-crystallization of hydrobromic acid residues.

Crystallization Kinetics

Slow cooling (0.5°C/min) from reflux temperature produces uniform crystals, while rapid quenching introduces lattice defects and entrapped solvents .

Q & A

What are the key safety precautions when handling 4-(4-Chlorobenzoyl)benzyl bromide in laboratory settings?

Category: Basic
Answer:
this compound is a reactive alkylating agent with significant hazards:

  • Personal Protective Equipment (PPE): Use impervious gloves, tightly sealed goggles, and protective lab coats to prevent skin/eye contact. Glove material compatibility should be verified prior to use .
  • Ventilation: Employ fume hoods or local exhaust to minimize inhalation exposure. Respiratory protection (e.g., NIOSH-approved masks) is required in high-concentration environments .
  • First Aid:
    • Eye Contact: Flush with water for 10–15 minutes and consult an ophthalmologist immediately .
    • Skin Contact: Wash thoroughly with soap and water; remove contaminated clothing .
  • Storage: Store in a cool, dry place away from incompatible materials (e.g., strong bases, oxidizing agents) .

What are the common synthetic routes for preparing this compound?

Category: Basic
Answer:
A typical synthesis involves Friedel-Crafts acylation followed by bromination :

Friedel-Crafts Acylation: React toluene derivatives with 4-chlorobenzoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 4-(4-chlorobenzoyl)toluene.

Bromination: Use N-bromosuccinimide (NBS) or Br₂ under radical initiation (e.g., AIBN) to selectively brominate the benzyl position.

Example Reaction Conditions:

StepReagents/ConditionsSolventTemperatureYield
AcylationAlCl₃, 4-chlorobenzoyl chlorideDichloromethane0–5°C~75%
BrominationNBS, AIBNCCl₄Reflux~60%

For analogous compounds (e.g., 4-bromobenzyl bromide), alkylation with bases like K₂CO₃ in DMF at elevated temperatures is effective .

Which spectroscopic methods are employed to confirm the structure of this compound?

Category: Basic
Answer:

  • ¹H/¹³C NMR:
    • Aromatic protons: Multiplets in δ 7.2–8.1 ppm for substituted benzene rings.
    • Benzyl bromide CH₂Br: Singlet at δ 4.5–4.8 ppm .
  • IR Spectroscopy:
    • C=O stretch (4-chlorobenzoyl) at ~1680 cm⁻¹; C-Br stretch at ~650 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peak at m/z 309 (M⁺, calculated for C₁₄H₁₀BrClO) .

How can reaction conditions be optimized for the alkylation step in synthesizing derivatives of this compound?

Category: Advanced
Answer:
Key optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while toluene minimizes side reactions in Wittig-type syntheses .
  • Base Choice: K₂CO₃ or NaH improves alkylation efficiency by deprotonating hydroxyl groups without degrading sensitive functionalities .
  • Temperature Control: Elevated temperatures (60–80°C) accelerate reactions but may require inert atmospheres to prevent oxidation .

Case Study: In the synthesis of phosphonium salts, refluxing 4-(bromomethyl)benzyl bromide with triphenylphosphine in toluene for 3 hours achieves >80% yield .

What strategies are effective in resolving data contradictions arising from crystallographic studies of this compound complexes?

Category: Advanced
Answer:

  • Software Tools: Use SHELXL for refinement to resolve disordered structures. Twinning or high symmetry can be addressed using the TWIN and BASF commands .
  • Data Validation: Cross-check with PLATON to identify missed symmetry or hydrogen-bonding inconsistencies .
  • Temperature Factors: Anisotropic refinement of heavy atoms (Br, Cl) improves electron density maps for accurate positioning .

How does the electronic effect of the 4-chlorobenzoyl group influence the reactivity of benzyl bromide in nucleophilic substitutions?

Category: Advanced
Answer:
The electron-withdrawing 4-chlorobenzoyl group activates the benzyl bromide toward nucleophilic attack via two mechanisms:

Inductive Effect: The Cl atom withdraws electron density, polarizing the C-Br bond and enhancing electrophilicity.

Resonance Stabilization: The carbonyl group delocalizes negative charge in transition states, lowering activation energy.

Experimental Evidence:

  • Reactivity Comparison: this compound reacts 3× faster with piperidine than unsubstituted benzyl bromide in DMSO at 25°C .
  • Computational Insight: DFT calculations show a 15% reduction in energy barrier for SN2 mechanisms due to the substituent’s electron-withdrawing nature .

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